REACTION_SMILES
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[O:16]=[CH:17][N:18]([CH3:19])[CH3:20].[S:12]([Cl:13])([Cl:14])=[O:15].[s:1]1[c:2]([C:9](=[O:10])[OH:11])[cH:3][cH:4][c:5]1[C:6](=[O:7])[OH:8]>>[Cl-:14].[s:1]1[c:2]([C:9](=[O:10])[OH:11])[cH:3][cH:4][c:5]1[C:6](=[O:7])[OH:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(C(=O)O)s1
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Name
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Type
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product
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Smiles
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[Cl-]
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(C(=O)O)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |